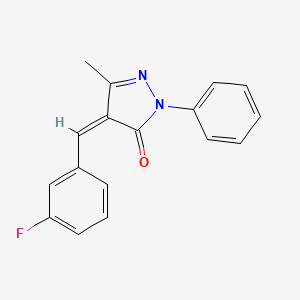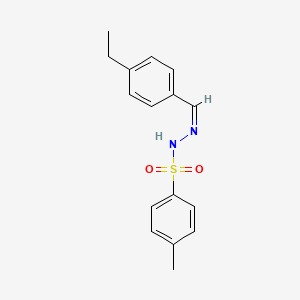![molecular formula C18H17ClF3N3O2 B5912756 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. This compound was first synthesized in the 1990s and has since been used extensively in the study of various biological processes.
Mecanismo De Acción
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from activating downstream signaling pathways. This inhibition of EGFR activity can lead to a wide range of cellular effects, including the suppression of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. Some of the most commonly observed effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of EGFR-mediated signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a tool for scientific research, including its high specificity for EGFR and its ability to effectively inhibit EGFR activity. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is in the development of new and more potent EGFR inhibitors, which could have important implications for the treatment of cancer and other diseases. Another area of interest is in the study of the downstream signaling pathways that are affected by EGFR inhibition, which could provide new insights into the mechanisms of cellular growth and differentiation. Overall, 1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a valuable tool for scientific research that has the potential to contribute to a wide range of important discoveries in the coming years.
Métodos De Síntesis
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a multi-step process that involves the reaction of several different chemicals. The exact method of synthesis can vary depending on the specific laboratory and equipment being used, but generally involves the use of organic solvents and various reagents.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is commonly used in scientific research as a tool to study the role of epidermal growth factor receptor (EGFR) in various biological processes. This compound has been shown to effectively inhibit the activity of EGFR, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-16-5-4-13(10-17(16)25(26)27)12-23-6-8-24(9-7-23)15-3-1-2-14(11-15)18(20,21)22/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCGONEOKKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(4-chloro-3-nitrobenzyl)-4-(3-trifluoromethylphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)


![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)


![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)